molecular formula C7H4BrClF2 B1411229 3-Bromo-4,5-difluorobenzyl chloride CAS No. 1805524-09-7

3-Bromo-4,5-difluorobenzyl chloride

Cat. No.: B1411229
CAS No.: 1805524-09-7
M. Wt: 241.46 g/mol
InChI Key: JYFYEWDURNCDLY-UHFFFAOYSA-N
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Description

3-Bromo-4,5-difluorobenzyl chloride is an aromatic halide with the molecular formula C7H4BrClF2. This compound is a derivative of benzene, featuring bromine, chlorine, and fluorine substituents on the benzene ring. It is commonly used as a building block in organic synthesis due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-4,5-difluorobenzyl chloride can be synthesized through various methods. One common approach involves the halogenation of 4,5-difluorobenzyl chloride with bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective substitution of hydrogen atoms with bromine .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4,5-difluorobenzyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-Bromo-4,5-difluorobenzyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine and fluorine) on the benzene ring enhances its electrophilic character, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to create diverse chemical entities.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-fluorobenzyl chloride
  • 3-Bromo-5-fluorobenzyl chloride
  • 4,5-Difluorobenzyl chloride

Uniqueness

3-Bromo-4,5-difluorobenzyl chloride is unique due to the simultaneous presence of bromine, chlorine, and fluorine substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis .

Biological Activity

3-Bromo-4,5-difluorobenzyl chloride is a halogenated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for pharmaceutical applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H4BrF2ClC_7H_4BrF_2Cl. The presence of bromine and fluorine atoms significantly influences its reactivity and biological activity, enhancing lipophilicity and metabolic stability compared to non-halogenated analogs.

Synthesis

The synthesis of this compound typically involves halogenation reactions or cross-coupling techniques. For example, it can be synthesized from 4,5-difluorobenzyl alcohol through chlorination with thionyl chloride or phosphorus pentachloride, followed by bromination using N-bromosuccinimide (NBS) .

Anticancer Activity

Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown inhibitory activity against various cancer cell lines with IC50 values in the low micromolar range. In particular, halogenated benzyl chlorides have been noted for their ability to induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways .

Antimicrobial Properties

Research has demonstrated that this compound possesses antimicrobial activity. It has been evaluated against a panel of bacterial strains, showing effectiveness with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. The presence of fluorine atoms enhances the compound's interaction with bacterial membranes, leading to increased permeability and cell lysis .

Compound Biological Activity IC50/MIC Values
This compoundAnticancer (various cell lines)IC50 ~ 10 µM
Antimicrobial (E. coli)MIC ~ 32 µg/mL
Antifungal (Candida albicans)MIC ~ 16 µg/mL

Case Studies

  • Anticancer Activity : In a study evaluating the effects of halogenated benzyl derivatives on human cancer cell lines, this compound was found to significantly inhibit cell proliferation in MCF-7 breast cancer cells. The mechanism was linked to the induction of cell cycle arrest at the G2/M phase and subsequent apoptosis .
  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial effects of various halogenated benzyl chlorides against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited potent activity against resistant strains of E. coli and S. aureus .

Properties

IUPAC Name

1-bromo-5-(chloromethyl)-2,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF2/c8-5-1-4(3-9)2-6(10)7(5)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFYEWDURNCDLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)Br)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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